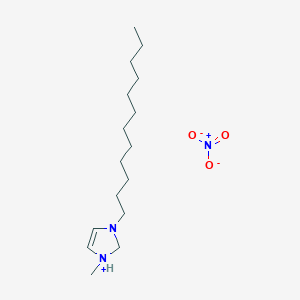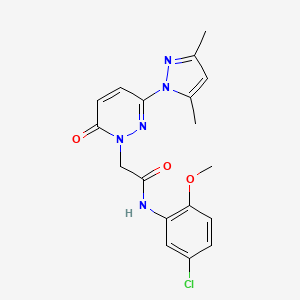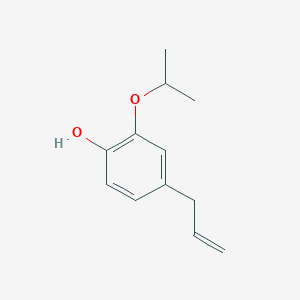
4-Allyl-2-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-2-isopropoxyphenol typically involves the protection of hydroxyl groups, bromine substitution, etherification, and deprotection steps . One common method includes the use of catechol as a starting material, which undergoes a series of reactions to introduce the allyl and isopropoxy groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Allyl-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as etherification and esterification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various ether and ester derivatives .
Applications De Recherche Scientifique
4-Allyl-2-isopropoxyphenol has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidative and neuroprotective effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its phenolic structure.
Mécanisme D'action
The mechanism of action of 4-Allyl-2-isopropoxyphenol involves its interaction with various molecular targets and pathways. It exhibits antioxidative properties by scavenging reactive oxygen species and protecting cells from oxidative stress . Additionally, it has been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eugenol (4-Allyl-2-methoxyphenol): Similar in structure but has a methoxy group instead of an isopropoxy group.
Catechol (1,2-Dihydroxybenzene): A functional parent compound with two hydroxyl groups on the benzene ring.
Uniqueness
4-Allyl-2-isopropoxyphenol is unique due to its isopropoxy group, which imparts different chemical and biological properties compared to its analogues. This structural difference can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2-propan-2-yloxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C12H16O2/c1-4-5-10-6-7-11(13)12(8-10)14-9(2)3/h4,6-9,13H,1,5H2,2-3H3 |
Clé InChI |
ICVLUTHYXHYLPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14882510.png)
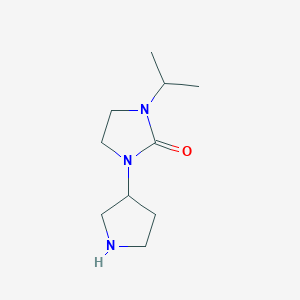
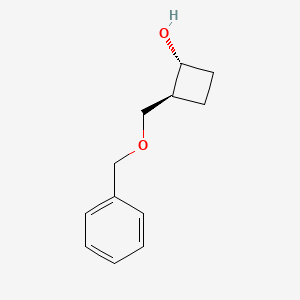
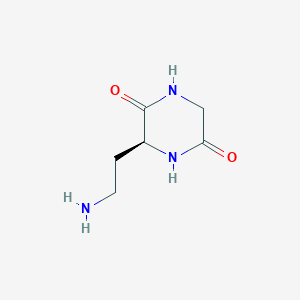
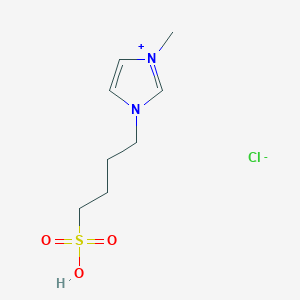
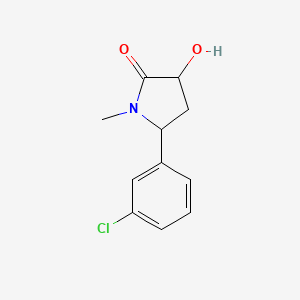
![3-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14882533.png)



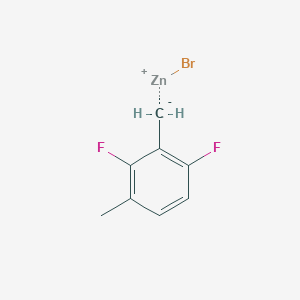
![7-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14882574.png)
